
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
The synthesis of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Sulfonyl Group: The hexadecylsulfonyl group is introduced through a sulfonation reaction using hexadecylsulfonyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The hydrazono group is formed by reacting the sulfonylated quinoline with hydrazine hydrate under reflux conditions.
Final Functionalization:
Chemical Reactions Analysis
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, resulting in the formation of the corresponding phenol and quinoline derivatives.
Scientific Research Applications
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound’s hydrazono group makes it a useful probe for studying enzyme-substrate interactions in biochemical assays.
Industrial Applications: It is explored as a corrosion inhibitor in metal protection due to its strong adsorption properties on metal surfaces.
Mechanism of Action
The mechanism of action of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Membrane Interaction: The hexadecylsulfonyl group enhances the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid can be compared with similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and applications.
Sulfonyl Hydrazones: Compounds like sulfonyl hydrazone derivatives used in diabetes treatment (e.g., sulfonylureas) have similar hydrazono groups but differ in their core structures and biological targets.
Phenyl Ether Derivatives: Compounds like diphenyl ether herbicides share the phenyl ether linkage but differ in their overall structure and mode of action.
Properties
CAS No. |
155637-00-6 |
|---|---|
Molecular Formula |
C39H53N3O6S2 |
Molecular Weight |
724.0 g/mol |
IUPAC Name |
2-(2-hexadecylsulfonylhydrazinyl)-5-methyl-3-[2-(4-methylphenoxy)phenyl]quinoline-4-sulfonic acid |
InChI |
InChI=1S/C39H53N3O6S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-49(43,44)42-41-39-37(38(50(45,46)47)36-31(3)21-20-23-34(36)40-39)33-22-17-18-24-35(33)48-32-27-25-30(2)26-28-32/h17-18,20-28,42H,4-16,19,29H2,1-3H3,(H,40,41)(H,45,46,47) |
InChI Key |
PUAHVTNIZZGPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NNC1=NC2=CC=CC(=C2C(=C1C3=CC=CC=C3OC4=CC=C(C=C4)C)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


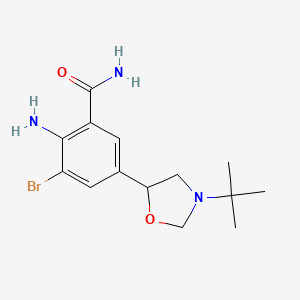
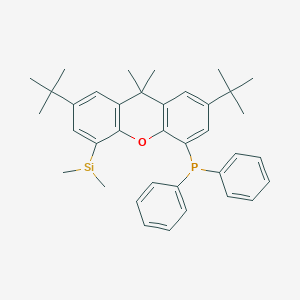

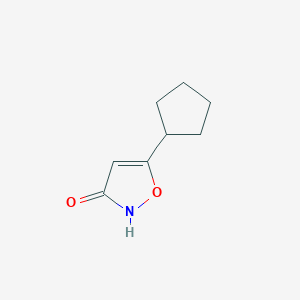
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)
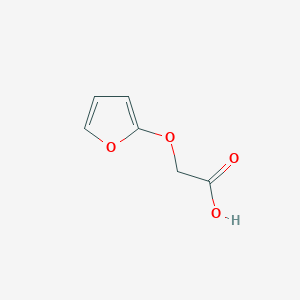
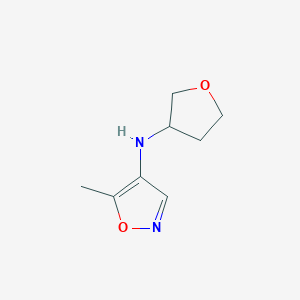

![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)

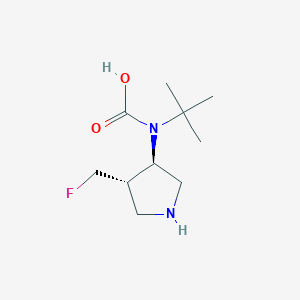
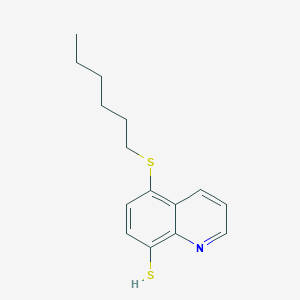
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)
